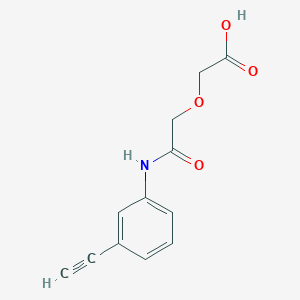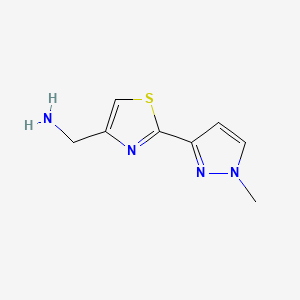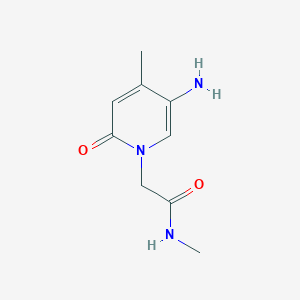
2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a compound that features both a propylamino group and a 1,2,4-triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the propylamino group: This step often involves the reaction of the triazole intermediate with a propylamine derivative under controlled conditions to ensure selective substitution.
Final assembly: The final step involves coupling the triazole and propylamino intermediates to form the desired compound. This can be done using various coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving the triazole ring.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Mécanisme D'action
The mechanism by which 2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid exerts its effects depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Catalysis: As a ligand, the compound can coordinate to metal centers, influencing the electronic and steric properties of the catalyst and thereby affecting the reaction pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Amino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- 2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
Uniqueness
2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is unique due to the presence of the propylamino group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different alkyl groups, potentially offering unique advantages in specific applications.
Propriétés
Formule moléculaire |
C8H14N4O2 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-(propylamino)-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H14N4O2/c1-2-3-10-7(8(13)14)4-12-6-9-5-11-12/h5-7,10H,2-4H2,1H3,(H,13,14) |
Clé InChI |
XKFRWIQWKGPEIS-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(CN1C=NC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B13639055.png)




![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one](/img/structure/B13639075.png)




![9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13639131.png)
![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)


